Yangju Li,
Haoran Dong,
Long Li,
Junyang Xiao,
Shuangjie Xiao,
Zilan Jin
PMID: 34330026
DOI:
10.1016/j.watres.2021.117451
Abstract
In this work, the novel application of chalcopyrite (CuFeS
) for sodium percarbonate (SPC) activation towards sulfamethazine (SMT) degradation was explored. Several key influencing factors like SPC concentration, CuFeS
dosage, reaction temperature, pH value, anions, and humic acid (HA) were investigated. Experimental results indicated that SMT could be effectively degraded in the neutral reaction media by CuFeS
/SPC process (86.4%, 0.054 min
at pH = 7.1). The mechanism of SPC activation by CuFeS
was elucidated, which was discovered to be a multiple reactive oxygen species (multi-ROS) process with the coexistence of hydroxyl radical (
OH), carbonate radical (CO
), superoxide radical (O
), and singlet oxygen (
O
), as evidenced by quenching experiments and electron spin resonance (ESR) tests. The generated
OH via the traditional heterogeneous Fenton-like process would not only react with carbonate ions to yield other ROS but also involve in SMT degradation. The abundant surface-bound Fe(II) was deemed to be the dominant catalytic active sites for SPC activation. Meanwhile, it was verified that the reductive sulfur species, the interaction between Cu(I) and Fe(III) as well as the available O
derived from the activation of molecular oxygen and the conversion of
OH favored the regeneration of Fe(II) on CuFeS
surface. Furthermore, the degradation intermediates of SMT and their toxicities were evaluated. This study presents a novel strategy by integrating transition metal sulfides with percarbonate for antibiotic-contaminated water treatment.
Linlin Qiu,
Jingjing Wu,
Yuan Qian,
Muhammad Nafees,
Jingxian Zhang,
Wenchao Du,
Ying Yin,
Hongyan Guo
PMID: 34229407
DOI:
10.1016/j.jhazmat.2021.126022
Abstract
The migration risk of antibiotic and antibiotic resistance genes (ARGs) have attracted lots of attentions due to their potential threaten to public health. Strategies to reduce their vertical mobilization risk are urgently required for groundwater safety and human health. Biochar enjoys numerous interests due to its excellent sorption affinity. However, little was known about the efficacy of biochar amendment in impeding the vertical mobilization of antibiotic and ARGs. To fill this gap, a column study was carried out to investigate biochar-induced variations in the leaching behavior of dissolved organic matter (DOM), sulfamethazine (SMZ) and ARGs. Results showed that biochar addition enhanced DOM export from soil, changed its composition and impeded the vertical transport of SMZ. Biochar amendment could effectively decrease the occurrence of extracellular and intracellular sul2 in soil and impede its vertical transportation, however, it did not work out with sul1 gene. Structural equation modeling analysis demonstrated that the abundance of sul2 was significantly controlled by SMZ concentration, while the primary drivers of sul1 were SMZ concentration and DOM content. These results indicated the failure in inhibiting the vertical transfer of sul1 under biochar amendment and highlighted the important role of DOM in the leaching of soil ARGs.
Song Zhanteng,
Zhuang Hongting,
Xiao Zhiming,
Suo Decheng
PMID: 34126678
DOI:
10.1016/j.chemosphere.2021.130420
Abstract
Sulfamethazine is one of the most frequently used sulfonamides in the poultry farming industry. However, the residue accumulation, distribution, and depletion of sulfamethazine (SMZ) and its metabolite, N4-acetylsulfamethazine (NAS), in poultry waste (manure and feathers) have yet to be evaluated. In our study, the residue levels of SMZ and NAS in manure and feathers are determined by liquid chromatography tandem mass spectrometry. Furthermore, the distribution, depletion, and withdrawal period of SMZ and NAS in manure and feathers are investigated under field conditions. Results show that high concentrations (0.7-43.3 mg/kg for SMZ, and 0.22-22.4 mg/kg for NAS) of SMZ and NAS residues remain in manure and feathers even when SMZ has been used. The withdrawal periods of SMZ and NAS in feathers are 97.0 d and 28.0 d, respectively. In manure, the withdrawal period is 18.2 d and 8.0 d, respectively. Poultry waste is a possible major reentry way of SMZ into the food chain and the environment.
Kang Zhao,
Ling Gao,
Qianru Zhang,
Jianying Shang
PMID: 33984789
DOI:
10.1016/j.jhazmat.2021.125908
Abstract
The increasing amount of antibiotics entering the environment through manure usage and sludge application from wastewater treatment plants (WWTP) attracts much concern due to their potential threat to ecological security and human health. When biochar, a soil and water amendment, is introduced into the soil for remediation, the antibiotics are usually co-present with the biochar colloids (BC) or pre-accumulated in soils. However, little is known about the effect of antibiotics on the behavior of BC. Column experiments were conducted at three different pH values to study the effect of sulfamethazine (SMT) or ciprofloxacin (CIP) on BC transport. Under certain conditions (co-present in the influent and pre-sorbed on quartz sand), large numbers of cation and zwitterion forms of the less mobile CIP at pH 5 and 7 led to less negatively-charged surface of BC and quartz sand, resulted in higher BC retention compared to the highly mobile SMT. The decrease in BC transport became more significant with a higher amount of SMT or CIP pre-sorption. Therefore, when biochar is applied into soils polluted by antibiotics, the pH-dependency and the loading amount of antibiotics in soil matrix should be paid attention to as they might affect the transport of BC and the related facilitated-contaminants transport.
Meiling Xu,
Wenchao Du,
Fuxun Ai,
Fen Xu,
Jianguo Zhu,
Ying Yin,
Rong Ji,
Hongyan Guo
PMID: 33592488
DOI:
10.1016/j.jhazmat.2021.125286
Abstract
Microplastics were reported to adsorb antibiotics and may modify their effects on soil systems. But there has been little research investigating how microplastics may affect the toxicities of antibiotics to microbes under future climate conditions. Here, we used a free-air CO
enrichment system to investigate the responses of soil microbes to sulfamethazine (SMZ, 1 mg kg
) in the presence of polystyrene microplastics (PS, 5 mg kg
) at different CO
concentrations (ambient at 380 ppm and elevated at 580 ppm). SMZ alone decreased bacterial diversity, negatively affected the bacterial structure and inter-relationships, and enriched the sulfonamide-resistance genes (sul1 and sul2) and class 1 integron (intl1). PS, at both CO
conditions, showed little effect on soil bacteria but markedly alleviated SMZ's adverse effects on bacterial diversity, composition and structure, and inhibited sul1 transmission by decreasing the intl1 abundance. Elevated CO
had limited modification in SMZ's disadvantages to microbial communities but markedly decreased the sul1 and sul2 abundance. Results indicated that increasing CO
concentration or the presence of PS affected the responses of soil microbes to SMZ, providing new insights into the risk prediction of antibiotics under future climate conditions.
Chen Zhang,
Suhong Tian,
Fanzhi Qin,
Yali Yu,
Danlian Huang,
Abing Duan,
Chengyun Zhou,
Yang Yang,
Wenjun Wang,
Yin Zhou,
Hanzhuo Luo
PMID: 33607387
DOI:
10.1016/j.watres.2021.116915
Abstract
In this study, visible light (VL) was adopted for permanganate (PM) activation without additional catalyst, where sulfamethazine (SMT) was selected as the probe compound. Experiment results showed that the VL/PM system can effectively degrade SMT through pseudo-first-order reaction kinetics. Influencing factors including PM dosage, solution pH, humid acid (HA) and coexisting anions (CO
, SO
, Cl
and NO
) which affect SMT photo-degradation were also examined. Pyrophosphate (PP) had an inhibitory effect on SMT degradation due to the complexation of PP with Mn (III). Electron spin resonance (ESR) spectrometry and UV-Vis spectrophotometer proved that VL can activate PM to generate ·O
and Mn (III) reactive species. Furthermore, based on the active site prediction, intermediates identification and Density Functional Theory (DFT) calculation, two main degradation pathways involving SMT molecular rearrangement and cleavage of S-N bond were proposed. Moreover, the energy barriers of the two degradation pathways were also calculated. This study offers a novel approach for aqueous SMT removal and deepens our understanding of the degradation mechanism of SMT through DFT calculation, which hopes to shed light on the future development of VL/PM treatment.
Zhichao Hou,
Qi Fang,
Huaying Liu,
Yingjie Li,
Qun Zhao,
Zhiyu Zhang,
Yajie Lei,
Senlin Tian
PMID: 33592446
DOI:
10.1016/j.envpol.2021.116692
Abstract
Photodegradation is a major elimination route of many pharmaceutically active compounds (PhACs) in natural surface waters, yet their photolytic behavior in estuarine waters with salinity gradient change is largely unknown. Herein, sulfamethazine and carbamazepine were taken as representative PhACs to explore the photolytic kinetic differences in Qinzhou Bay estuarine water samples collected from upper to lower reaches. Rapid photodegradation of sulfamethazine was found in lower estuarine water relative to upstream estuarine water; whereas for carbamazepine, photolytic rate was inversely proportional to the salinity of estuarine waters. Experiments with extracted estuarine dissolved organic matter (E-DOM) imply that the multivariate effects of triplet-excited E-DOM (
E-DOM∗) and halide ions are responsible for the enhancement photolysis of sulfamethazine. Radical scavenging experiments suggest that the photolysis enhancement can be ascribed to the contribution of reactive halogen species (RHS), while their contribution to carbamazepine is negligible and
E-DOM∗ is the dominant reactive species for its photodegradation. This indicates that the reactivity differences with RHS and
DOM∗ affect the photolytic kinetics of PhACs from upper estuarine waters to lower reaches, which is also supported by a good linear relationship between the ratios of photolytic rates for ten PhACs in E-DOM solution with/without halides and the ratios of the reactivity of these pollutants with RHS and
DOM∗. These findings show that the different reactivity of PhACs with
E-DOM∗ and RHS influences the photolytic kinetics in estuarine waters with different salinity, and highlights the photochemical behavior of organic micropollutants from upstream to downstream estuarine waters.
Yarong Wang,
Xueling Yan,
Qiming Kou,
Qi Sun,
Yuexin Wang,
Ping Wu,
Lulan Yang,
Jiaming Tang,
Tao Le
PMID: 33859476
DOI:
10.2147/IJN.S307080
Abstract
Sulfamethazine (SMZ) exposed in the environment can enter the human body through the food chain and pose a serious threat to human health. Therefore, it is important to develop a rapid and sensitive method for detecting SMZ in environmental samples. In order to fastly and quantitatively detect SMZ in environmental samples, we developed a label-free fluorescent aptasensor based on specific aptamer (SMZ1S) and fluorescence resonance energy transfer (FRET) between gold nanoparticles (AuNPs) and rhodamine B (RhoB).
In the absence of SMZ, SMZ1S was adsorbed on the surface of AuNPs, which led to dispersion of the AuNPs in high concentration saline solution, thus effectively quenching the fluorescence of RhoB. With the increase of the SMZ concentration, the specific binding of SMZ1S and SMZ led to the aggregation of AuNPs in the presence of NaCl, which reduced the quenching of RhoB fluorescence and increased the fluorescence intensity. The sensitivity and linearity curve of the label-free fluorescent aptasensor were determined with different concentrations of sulfamethazine standard solutions. The specificity of this fluorescent aptasensor was determined by replacing sulfamethazine with different antibiotics. In addition, the actual water and soil samples were spiked and recovered.
Under optimized conditions, the proposed fluorescent aptasensor demonstrated a good linear detection of SMZ in binding buffer from 1.25 ng mL
to 40 ng mL
and the limit of detection was 0.82 ng mL
. The spiked recoveries for SMZ were 94.4% to 108.8% with a relative standard deviation of 1.8-10.3% in water and soil samples, respectively.
The label-free fluorescent aptasensor investigated in the current study is a promising tool to detect and quantify SMZ in water and soil samples.